molecular formula C6H11N4OP B2987000 5-Dimethylphosphorylpyrimidine-2,4-diamine CAS No. 2460756-88-9

5-Dimethylphosphorylpyrimidine-2,4-diamine

Cat. No.: B2987000
CAS No.: 2460756-88-9
M. Wt: 186.155
InChI Key: WIZNHNUEMOVCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Dimethylphosphorylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H11N4OP. It is known for its applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a dimethylphosphoryl group attached to a pyrimidine ring, which also contains two amino groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylphosphorylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with dimethylphosphoryl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

    Starting Materials: 2,4-diaminopyrimidine and dimethylphosphoryl chloride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. Industrial production may also involve the use of automated equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Dimethylphosphorylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.

    Substitution: The amino groups in the pyrimidine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Dimethylphosphorylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A core structure similar to 5-Dimethylphosphorylpyrimidine-2,4-diamine but lacking the dimethylphosphoryl group.

    Trimethoprim: An antibacterial drug with a 2,4-diaminopyrimidine core structure.

    Methotrexate: An anticancer drug with a similar core structure but different functional groups.

Uniqueness

This compound is unique due to the presence of the dimethylphosphoryl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new materials and therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

5-dimethylphosphorylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N4OP/c1-12(2,11)4-3-9-6(8)10-5(4)7/h3H,1-2H3,(H4,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZNHNUEMOVCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(N=C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N4OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.